molecular formula C10H8ClN7 B2385786 2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine CAS No. 477852-44-1

2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine

Cat. No.: B2385786
CAS No.: 477852-44-1
M. Wt: 261.67
InChI Key: JDQAPQPDOHNNGE-UHFFFAOYSA-N
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Description

2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloropyridine with a triazole derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMF, acetonitrile, or ethanol under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring

Properties

IUPAC Name

2-chloro-6-[3-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN7/c11-8-2-1-3-10(15-8)18-7-13-9(16-18)4-17-6-12-5-14-17/h1-3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQAPQPDOHNNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=NC(=N2)CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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